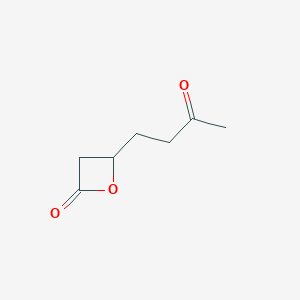

4-(3-Oxobutyl)oxetan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

153333-40-5 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

4-(3-oxobutyl)oxetan-2-one |

InChI |

InChI=1S/C7H10O3/c1-5(8)2-3-6-4-7(9)10-6/h6H,2-4H2,1H3 |

InChI Key |

WBTWUBDNRGFYBK-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC1CC(=O)O1 |

Canonical SMILES |

CC(=O)CCC1CC(=O)O1 |

Synonyms |

2-Oxetanone, 4-(3-oxobutyl)- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3 Oxobutyl Oxetan 2 One and Analogous Oxetane Derivatives

Strategies for Oxetane (B1205548) Ring Formation

The construction of the strained four-membered oxetane-2-one ring requires specialized synthetic methods. Several key strategies have been developed that can be adapted for the synthesis of 4-(3-Oxobutyl)oxetan-2-one.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including oxetan-2-ones. This approach typically involves the cyclization of a linear precursor containing a hydroxyl group and a carboxylic acid or its derivative at appropriate positions. For the synthesis of this compound, a suitable precursor would be a β-hydroxy-γ-keto acid or ester.

The cyclization of such precursors can be promoted by various reagents that activate the carboxylic acid or alcohol functionality. For instance, the use of dehydrating agents or coupling agents can facilitate the intramolecular esterification to form the β-lactone ring. semanticscholar.orgyoutube.com The stereochemistry at the C4 position of the oxetan-2-one can often be controlled by the stereochemistry of the β-hydroxy group in the starting material.

Table 1: Examples of Intramolecular Cyclization for β-Lactone Synthesis

| Starting Material Type | Cyclization Reagent | Product Type | Reference |

|---|---|---|---|

| β-Hydroxy acid | Benzenesulfonyl chloride, Pyridine | β-Lactone | semanticscholar.org |

| β-Hydroxy acid | Mukaiyama's reagent | β-Lactone | Hypothetical |

Photochemical Cycloaddition Reactions (e.g., Paternò–Büchi reaction variants)

Photochemical [2+2] cycloaddition reactions, most notably the Paternò–Büchi reaction, offer a direct route to oxetane rings through the reaction of a carbonyl compound with an alkene in the presence of UV light. researchgate.netorganic-chemistry.orglibretexts.org While the classic Paternò–Büchi reaction typically forms oxetanes, variations of this reaction can be employed to synthesize oxetan-2-ones.

For the synthesis of this compound, a potential strategy involves the photochemical cycloaddition of a ketene (B1206846) or a ketene equivalent with a ketone. nih.govnih.gov Specifically, the reaction of diketene (B1670635) with an appropriate ketone under photochemical conditions could potentially yield a 4-substituted oxetan-2-one. The regioselectivity and stereoselectivity of such reactions are often influenced by the electronic and steric properties of the reactants. libretexts.org Recent advancements have also explored visible-light-mediated Paternò–Büchi reactions, which offer milder and more scalable conditions. wikipedia.org

Table 2: Key Features of the Paternò–Büchi Reaction for Oxetane Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Carbonyl compound and an alkene | researchgate.netorganic-chemistry.org |

| Conditions | Typically UV irradiation, some visible light variants | wikipedia.org |

| Intermediate | Diradical intermediate is often proposed | libretexts.org |

Ring-Expansion Protocols

Ring-expansion reactions provide an alternative pathway to oxetane-2-ones, often starting from more readily available three-membered rings such as epoxides. nih.govorganic-chemistry.org The carbonylation of epoxides is a well-established method for the synthesis of β-lactones. This reaction involves the insertion of a carbon monoxide molecule into the epoxide ring, typically catalyzed by transition metal complexes. researchgate.netnih.gov

For the synthesis of this compound, a suitable starting material would be an epoxy ketone. The regioselectivity of the carbon monoxide insertion is a critical factor and can be influenced by the nature of the catalyst and the substituents on the epoxide ring.

Another ring-expansion strategy involves the reaction of β-keto lactones with zinc carbenoids, which can lead to the formation of larger ring lactones. nih.gov While this method typically expands the lactone ring, modifications could potentially be explored for the synthesis of substituted oxetan-2-ones from smaller precursors.

Diol Cyclization Mechanisms

The cyclization of 1,3-diols is a common and effective method for the synthesis of oxetanes. nih.govlumenlearning.comlibretexts.org To adapt this methodology for the synthesis of this compound, a precursor such as a 1,3-diol with a protected ketone on the side chain would be required. The cyclization is typically achieved by selectively activating one of the hydroxyl groups as a leaving group (e.g., as a tosylate or mesylate) followed by intramolecular nucleophilic attack by the other hydroxyl group under basic conditions. nih.govbeilstein-journals.org

This approach allows for good stereochemical control, as the stereocenters in the diol can be translated into the final oxetane product. The synthesis of the required substituted 1,3-diol can be achieved through various methods, including aldol (B89426) reactions followed by reduction. acs.org

Decarboxylation of Six-Membered Cyclic Carbonates

The decarboxylation of six-membered cyclic carbonates (1,3-dioxan-2-ones) can be a viable route to oxetanes. mdpi.com This process involves the loss of carbon dioxide from the cyclic carbonate, leading to the formation of the four-membered oxetane ring. The reaction is often promoted by heat or by the use of specific catalysts.

To apply this method to the synthesis of this compound, a precursor such as a 6-membered cyclic carbonate bearing a 3-oxobutyl side chain would be necessary. The synthesis of such a precursor could be envisioned from a 1,3-diol containing the desired side chain. nih.gov The efficiency of the decarboxylation can be influenced by the substitution pattern on the carbonate ring and the reaction conditions. mdpi.commdpi.com

Functionalization and Derivatization at the Oxetane Core

Once the this compound scaffold is synthesized, its chemical versatility can be explored through various functionalization and derivatization reactions. These modifications can target either the ketone functionality in the side chain or the oxetane-2-one core itself.

The ketone group in the 3-oxobutyl side chain is a prime site for a wide range of chemical transformations. Standard ketone reactions can be employed to introduce molecular diversity. For example, the Wittig reaction can be used to convert the ketone into an alkene, allowing for the introduction of various substituents. organic-chemistry.orglumenlearning.comlibretexts.orgwikipedia.orgmasterorganicchemistry.com The Knoevenagel condensation provides another route to introduce new carbon-carbon double bonds by reacting the ketone with active methylene (B1212753) compounds. wikipedia.orgsigmaaldrich.comsigmaaldrich.comnih.gov

Furthermore, the α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then be alkylated or undergo other reactions. organic-chemistry.org Selective reduction of the ketone to a secondary alcohol is also a feasible transformation, which could be followed by further derivatization of the resulting hydroxyl group. youtube.com

The oxetane-2-one ring itself can also be a site for functionalization, although the high ring strain makes it susceptible to ring-opening reactions. researchgate.netresearchgate.netchemrxiv.org Reactions at the C3 position (α to the lactone carbonyl) can be achieved through the formation of an enolate, followed by reaction with electrophiles. However, care must be taken to avoid conditions that promote ring opening.

Table 3: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents and Conditions | Potential Product Feature | Reference |

|---|---|---|---|

| Wittig Reaction | Ph₃P=CHR, THF | Alkene side chain | libretexts.orgwikipedia.org |

| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated ketone side chain | wikipedia.orgsigmaaldrich.com |

| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol side chain | youtube.com |

| α-Alkylation of Ketone | LDA, R-X | Alkylated side chain | organic-chemistry.org |

Synthesis Utilizing Oxetan-3-one as a Starting Material

Oxetan-3-one is a highly valuable and versatile building block for the synthesis of a wide array of oxetane derivatives. nih.govthieme-connect.de Its commercial availability and the reactivity of its ketone functionality allow for extensive chemical manipulation. acs.org A scalable, four-step synthesis of oxetan-3-one from dihydroxyacetone dimer has been developed, making this key intermediate readily accessible for broader use in drug discovery. nih.govthieme-connect.deacs.org

The carbonyl group in oxetan-3-one can undergo a variety of well-established ketone functionalization reactions, providing access to precursors for 3,3-disubstituted oxetanes. chemrxiv.org These transformations include:

Strecker Synthesis: Reaction with trimethylsilyl (B98337) cyanide (TMSCN) and a dialkylamine yields 3-cyano-3-amino oxetane derivatives, which are precursors to oxetane amino acids. chemrxiv.org

Henry Reaction: Condensation with nitroalkanes like nitromethane (B149229) introduces an aminomethyl group alongside a tertiary hydroxyl group. chemrxiv.org

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction converts oxetan-3-one into α,β-unsaturated esters, which can be further functionalized via Michael addition or dihydroxylation. chemrxiv.org

Grignard Reactions: The addition of organometallic reagents to the carbonyl group allows for the introduction of various alkyl or aryl substituents. chemrxiv.org

These initial transformations provide a platform for extensive diversification, enabling the synthesis of complex oxetane-containing scaffolds. nih.govchemrxiv.org

Introduction of Diverse Substituents via Established Organic Transformations

The stability of the oxetane core under a wide range of reaction conditions allows for the introduction of diverse substituents using standard organic transformations. rsc.org A comprehensive study demonstrated the tolerance of the 3,3-disubstituted oxetane moiety towards over 40 common chemical reactions, including oxidations, reductions, alkylations, acylations, and C-C bond formations. rsc.org

Hydroxyl groups on an oxetane scaffold, often generated from the reduction of oxetan-3-one or Grignard addition, serve as key handles for further derivatization. chemrxiv.org

Etherification: Williamson ether synthesis using bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) allows for the preparation of various ethers. chemrxiv.org

Mesylation and Nucleophilic Substitution: Hydroxyl groups can be converted to good leaving groups like mesylates, which can then be displaced by nucleophiles such as azides or halides to introduce nitrogen and halogen functionalities. chemrxiv.org

Oxidation: Primary alcohols on the oxetane substituent can be oxidized to aldehydes using reagents like Dess-Martin periodinane (DMP) or to carboxylic acids using TEMPO-based radical pathways. chemrxiv.org

These transformations highlight the robustness of the oxetane ring and enable the synthesis of a vast library of functionalized building blocks for medicinal chemistry. chemrxiv.orgrsc.org

Mercaptopropionic Acid-Mediated Synthetic Pathways

Thiol-ene reactions represent a reliable method for the modification of oxetane derivatives. The utility of 3-mercaptopropionic acid in such reactions has been demonstrated for the functionalization of oxetane-containing polymers. This modification pathway underscores the compatibility of the oxetane ring with radical-mediated thiol-ene chemistry. acs.org

Generation and Transformation of 3,3-Disubstituted Oxetanes

The synthesis of 3,3-disubstituted oxetanes is of significant interest as these motifs are frequently used as replacements for gem-dimethyl groups in drug candidates, often leading to improved metabolic stability and solubility. nih.govacs.org A primary route to these compounds begins with the functionalization of oxetan-3-one. chemrxiv.orgnih.gov

One common strategy involves a two-step process: nucleophilic addition to the carbonyl group of oxetan-3-one, followed by a substitution reaction. For example, electron-rich 3-aryl-3-hydroxyoxetanes can react with thiols and alcohols in a lithium-catalyzed or Brønsted acid-catalyzed alkylation to form 3-aryl-3-thioether or 3-aryl-3-ether oxetanes, respectively. nih.govbeilstein-journals.org

Furthermore, highly modular routes have been developed for creating diverse 3,3-disubstituted oxetanes. A method inspired by Schmidt glycosylation uses oxetanyl trichloroacetimidates as precursors, which react with a wide range of alcohol, amine, and heteroaryl nucleophiles under simple reaction conditions. nih.govbeilstein-journals.org This approach provides straightforward access to large libraries of functionalized oxetanes. nih.gov The stability of the 3,3-disubstituted oxetane core to various reaction conditions, including acidic and basic hydrolysis, protecting group manipulations, and cross-coupling reactions, has been systematically verified, confirming its utility as a robust scaffold. chemrxiv.orgrsc.org

| Starting Material | Reaction Type | Product Class | Ref. |

| Oxetan-3-one | Horner-Wadsworth-Emmons | α,β-Unsaturated oxetane esters | chemrxiv.org |

| Oxetan-3-one | Strecker Synthesis | 3-Amino-3-cyanooxetanes | chemrxiv.org |

| 3-Aryl-3-hydroxyoxetane | Li-catalyzed Thiol Alkylation | 3-Aryl-3-(thioether)oxetanes | beilstein-journals.org |

| Oxetanyl trichloroacetimidate | Nucleophilic Substitution | 3-Alkoxy/Amino/Aryl-oxetanes | nih.gov |

Access to Trifluoromethyl Oxetane Derivatives

The introduction of fluorine-containing groups, such as the trifluoromethyl (CF3) group, is a common strategy in medicinal chemistry to modulate properties like metabolic stability and lipophilicity. A practical, one-pot synthesis of trifluoromethyl oxetanes has been developed from trifluoromethyl ketones. lookchem.com

This method utilizes a Corey-Chaykovsky epoxidation followed by a regioselective ring-expansion sequence. researchgate.netnih.gov The reaction proceeds under mild conditions, is scalable, and tolerates a broad range of functional groups on the trifluoromethyl ketone substrate, including carboxylic acids, protected phenols, and various aromatic systems. lookchem.comresearchgate.net The trifluoromethyl oxetane moiety has been successfully evaluated as a polar isostere for the tert-butyl group, demonstrating benefits such as reduced lipophilicity and improved metabolic stability in the context of γ-secretase modulators. researchgate.netnih.gov

| Substrate | Reaction | Product | Key Features | Ref. |

| Trifluoromethyl ketones | Corey-Chaykovsky Epoxidation / Ring Expansion | Trifluoromethyl oxetanes | Mild, one-pot, broad scope | lookchem.comresearchgate.net |

Stereoselective Synthesis of Chiral Oxetane Compounds

The development of methods for the stereoselective synthesis of chiral oxetanes is crucial, as the biological activity of therapeutic agents often depends on a specific stereochemistry.

Asymmetric Synthetic Routes to Oxetane-Containing Scaffolds

Significant progress has been made in the asymmetric synthesis of chiral oxetanes, particularly through the desymmetrization of prochiral oxetanes. In this approach, a catalyst differentiates between two enantiotopic groups or faces of the starting material.

One powerful strategy involves the intramolecular desymmetrization of oxetanes using a chiral Brønsted acid catalyst. nsf.gov This method has been successfully applied to synthesize chiral tetrahydrothiophenes and tetrahydroselenophenes with excellent enantioselectivities by promoting the ring-opening of an oxetane by a tethered internal sulfur or selenium nucleophile. nsf.gov Taming the nucleophile in the form of a thioester or selenoester is critical for the success of this transformation. nsf.gov

Another approach to chiral pyrrolidines involves the desymmetrization of oxetanes bearing a pendant amine. organic-chemistry.org Two distinct and efficient protocols have been developed:

Chiral Auxiliary Approach: Utilizes tert-butylsulfinamide as a chiral auxiliary in the presence of an indium triflate (In(OTf)3) catalyst, affording excellent diastereoselectivity. organic-chemistry.org

Catalytic Approach: Employs a chiral phosphoric acid catalyst to achieve high enantioselectivity. organic-chemistry.org

These methods provide versatile and scalable routes to enantioenriched heterocyclic scaffolds containing all-carbon quaternary stereocenters, which are valuable structures in pharmaceutical development. nsf.govorganic-chemistry.org

| Strategy | Catalyst/Auxiliary | Product | Stereocontrol | Ref. |

| Intramolecular Desymmetrization | Chiral Brønsted Acid | Chiral Tetrahydrothiophenes | Excellent enantioselectivity | nsf.gov |

| Intermolecular Desymmetrization | tert-Butylsulfinamide | Chiral Pyrrolidines | Excellent diastereoselectivity | organic-chemistry.org |

| Intermolecular Desymmetrization | Chiral Phosphoric Acid | Chiral Pyrrolidines | Excellent enantioselectivity | organic-chemistry.org |

Diastereoselective Control in Oxetane Formation

Achieving stereochemical control during the formation of the oxetane ring is a significant challenge in synthetic chemistry. The diastereoselective synthesis of oxetanes, including β-lactones like this compound, often relies on substrate-controlled or reagent-controlled strategies to favor the formation of one diastereomer over others.

One prominent strategy involves the diastereoselective reduction of a β-keto ester, a direct precursor to the corresponding β-hydroxy ester which can then be cyclized to form the oxetan-2-one ring. The stereochemistry of the final lactone is dictated by the relative configuration of the hydroxyl and ester groups established during the reduction step. Lewis acid-mediated reductions have been shown to influence the stereochemical outcome. researchgate.net For instance, the use of cerium trichloride (B1173362) (CeCl3) in conjunction with sterically hindered reducing agents like lithium triethylborohydride can achieve high anti-selectivity in the reduction of α-substituted β-keto esters. researchgate.net

Another powerful method for diastereoselective oxetane synthesis is the hydrosilylation–iodocyclisation of homopropargylic alcohols. This two-step process begins with a regio- and stereoselective hydrosilylation to form an (E)-vinyl silane, followed by an electrophilic iodocyclisation that proceeds with high levels of diastereoselectivity. qub.ac.uk The resulting tetrasubstituted oxetanes consistently show a trans relationship between the substituents at the 1 and 3 positions of the ring. qub.ac.uk

Furthermore, direct C–H functionalization approaches have demonstrated excellent diastereocontrol. In certain methodologies, complex alcohol substrates, such as pregnenolone (B344588) or galactose derivatives, can be converted into oxetane-containing products as a single diastereomer. nih.gov This highlights the potential for late-stage functionalization of complex molecules with full diastereoselectivity. nih.gov Similarly, photochemical reactions, such as the triple cascade reaction of cyclopentenones with alkenes, can yield complex tricyclic oxetanes with high diastereoselectivity, although sometimes in lower yields. nih.gov

| Methodology | Substrate Type | Key Reagents/Conditions | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| Lewis Acid-Mediated Reduction | α-Alkyl-β-keto esters | CeCl₃, LiEt₃BH | High anti-selectivity | researchgate.net |

| Hydrosilylation–Iodocyclisation | Homopropargylic alcohols | 1. Pt catalyst, HSiR₃ 2. I₂ | High (trans-selective) | qub.ac.uk |

| Alcohol C–H Functionalization | Pregnenolone | Ir photocatalyst, sulfonium (B1226848) salt | Full diastereoselectivity | nih.gov |

| Photochemical Triple Cascade | Cyclopentenones, Alkenes | Visible light irradiation | High | nih.gov |

Kinetic Resolution Methodologies for Enantiopure Oxetanes

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This approach is particularly valuable for accessing enantiopure oxetanes and β-lactones.

A notable development in this area is the N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution (DKR) of racemic α-substituted-β-ketoesters to produce highly stereoselective β-lactones. rsc.orgcore.ac.uk In this process, the catalyst is responsible for both the rapid racemization of the starting material and the selective, irreversible capture of one enantiomer through an aldol-lactonization process. rsc.orgcore.ac.uk This method allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. core.ac.uk

Enzymatic kinetic resolutions also provide an effective route to enantiopure compounds. nih.gov Biocatalysis using enzymes such as lipases or Baeyer-Villiger monooxygenases (BVMOs) can resolve racemic ketones or alcohols, which are precursors to chiral oxetanes. nih.govnih.gov For example, lipase-catalyzed kinetic resolution via stereoselective acetylation of racemic alcohols is a well-established method. mdpi.com The combination of lipase-catalyzed kinetic resolution with in-situ racemization of the non-reacting enantiomer, a form of DKR, can overcome the 50% yield limitation of classical kinetic resolution. nih.gov

Photochemical methods have also been successfully applied. The photochemical kinetic resolution of chiral spirocyclic oxetanes using a chiral thioxanthone catalyst has been demonstrated to enrich one enantiomer to a high enantiomeric excess (ee). chemrxiv.org In this process, the minor enantiomer is selectively decomposed via a photocycloreversion reaction upon irradiation, leaving the major enantiomer intact and enantioenriched. chemrxiv.org

| Methodology | Substrate Type | Catalyst/Reagent | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | α-Substituted-β-ketoesters | Chiral N-Heterocyclic Carbene (NHC) | β-Lactones | High | rsc.orgcore.ac.uk |

| Enzymatic Kinetic Resolution | Cyclic ketones | Baeyer-Villiger Monooxygenase (BVMO) | Lactones | Up to >99% ee | nih.gov |

| Enzymatic Kinetic Resolution | trans-Flavan-4-ols | Lipase (B570770) AK (Pseudomonas fluorescens) | Acetylated alcohols | >99% ee (product), 50-99% ee (substrate) | mdpi.com |

| Photochemical Kinetic Resolution | Spirocyclic oxetanes | Chiral thioxanthone | Enantioenriched oxetanes | 93-99% ee | chemrxiv.org |

Scalable Synthetic Approaches for β-Lactones and Oxetane Systems

The translation of synthetic methodologies from laboratory-scale to industrial production requires robustness, efficiency, and operational simplicity. Several strategies for the synthesis of β-lactones and oxetanes have been developed with scalability in mind.

A prominent industrial method for producing β-lactones involves the carbonylation of epoxides using a carbonylation catalyst. google.com This process directly incorporates carbon monoxide into an epoxide ring to form the corresponding β-lactone. The methodology often includes a catalyst recycling stream, enhancing its cost-effectiveness and sustainability for large-scale production. google.com

For functionalized oxetanes, modular and robust multi-step syntheses from readily available starting materials are highly desirable. A two-step, scalable method for constructing oxetane-containing amide bioisosteres starts from the commercially available oxetan-3-one. nih.gov This approach demonstrates the feasibility of producing complex oxetane derivatives on a larger scale. Similarly, syntheses of highly functionalized oxetanes have been successfully performed on the gram-scale, indicating their potential for scale-up. thieme-connect.de

Photochemical methods, often perceived as difficult to scale, have also been optimized for larger-scale applications. A versatile photochemical ring contraction of 2,5-dihydrofurans with diazo compounds provides functionalized oxetanes under mild, catalyst-free conditions. rsc.org This protocol is noted for its operational simplicity and scalability. rsc.org

The synthesis of specific, complex molecules containing oxetane or related motifs has also been demonstrated on a multi-gram scale. For instance, a de novo synthesis of 4′-thionucleosides, which involves the formation of a five-membered thiane (B73995) ring analogous in strain to an oxetane, was successfully executed starting with 50.0 g of an early intermediate, yielding 8.0 g of the final product. nih.gov This highlights that complex, multi-step sequences can be scaled effectively with appropriate optimization. nih.govresearchgate.net

| Methodology | Starting Material | Product | Scale | Key Features | Reference |

|---|---|---|---|---|---|

| Carbonylation | Epoxides, CO | β-Lactones | Industrial | Catalyst recycling | google.com |

| Modular Synthesis | Oxetan-3-one | Oxetane-amines | Scalable | Robust, two-step process | nih.gov |

| Photochemical Ring Contraction | 2,5-Dihydrofurans | Functionalized oxetanes | Scalable | Catalyst-free, mild conditions | rsc.org |

| Multi-step de novo Synthesis | Protected α-fluoro-β-hydroxyketone | 4′-Thio-5-methyluridine | Multi-gram (50 g start) | Streamlined process | nih.gov |

Advanced Spectroscopic and Computational Approaches in Oxetane Research

Application of Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms and Novel Structures

Advanced spectroscopic methods are indispensable for probing the intricate details of oxetane (B1205548) chemistry, from tracking fleeting intermediates in a photochemical reaction to confirming the precise atomic connectivity and stereochemistry of a final product.

Time-resolved spectroscopy is a powerful tool for observing the short-lived transient species that act as intermediates in chemical reactions, thereby providing direct evidence for proposed mechanisms. In the study of oxetanes, techniques like transient absorption spectroscopy on femtosecond to microsecond timescales are employed to investigate photochemical processes, such as the Paternò-Büchi reaction or photochemical cleavage. acs.orgnih.gov For a compound like 4-(3-Oxobutyl)oxetan-2-one, this could involve the excitation of one of its carbonyl groups, leading to the formation of biradical intermediates en route to cycloaddition or fragmentation products. mdpi.com

These experiments allow for the direct observation and characterization of excited singlet and triplet states, helping to determine which state is reactive and the kinetics of its decay and subsequent product formation. acs.org For instance, in a hypothetical photochemical reaction of this compound, time-resolved spectroscopy could distinguish between different potential cleavage pathways, such as C-C versus C-O bond scission within the oxetanone ring. acs.org

Table 1: Hypothetical Transient Species in a Photochemical Study of this compound This table is illustrative and based on typical findings in oxetane photochemistry.

| Transient Species | Spectroscopic Signature | Lifetime | Mechanistic Role |

| Excited Singlet State (S₁) | Absorption band ~450 nm | 50-200 ps | Initial excited state, may lead to intersystem crossing or direct reaction |

| Excited Triplet State (T₁) | Absorption band ~510 nm | 1-10 µs | Often the key reactive state in sensitized photoreactions |

| 1,4-Biradical Intermediate | Broad absorption in the near-IR | 10-100 ns | Intermediate formed after C-O or C-C bond cleavage, preceding product formation |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques for the structural determination of organic molecules, including complex oxetane derivatives. acs.org

NMR Spectroscopy: Both ¹H and ¹³C NMR are used to establish the carbon-hydrogen framework of this compound. The strained, non-planar nature of the oxetane ring often results in distinct chemical shifts and coupling constants for the ring protons. researchgate.netmdpi.com For example, the protons on the oxetane ring would appear as multiplets in the ¹H NMR spectrum, typically in the range of 4.5-5.0 ppm for those adjacent to the oxygen atom and 2.5-3.0 ppm for the other ring methylene (B1212753) group. researchgate.net Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be used to unambiguously assign all proton and carbon signals and confirm the connectivity between the oxetanone ring and the oxobutyl side chain. Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the relative stereochemistry of substituents on the ring. acs.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the exact molecular formula of a compound by measuring its mass-to-charge ratio with high precision. For this compound, HRMS would confirm its elemental composition. Tandem mass spectrometry (MS/MS) experiments, which involve fragmentation of the parent ion, can reveal structural information. Characteristic fragmentation patterns for this molecule might include the loss of ketene (B1206846) (CH₂=C=O) or cleavage of the side chain, providing further confirmation of its structure.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and structures. Solvent: CDCl₃.

| Atom Position (see structure) | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C2 (Carbonyl) | - | ~170 |

| C3 (CH₂) | ~3.0 (m) | ~40 |

| C4 (CH) | ~5.0 (m) | ~75 |

| C5 (CH₂) | ~2.8 (t) | ~45 |

| C6 (CH₂) | ~2.5 (t) | ~30 |

| C7 (Carbonyl) | - | ~208 |

| C8 (CH₃) | 2.2 (s) | ~30 |

Infrared Spectroscopy for Conformational and Reaction Pathway Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and probing the conformational dynamics of molecules. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl groups: one for the lactone (ester carbonyl) within the oxetane ring and one for the ketone on the side chain. The lactone C=O stretch is typically found at a higher frequency (~1780-1820 cm⁻¹) due to ring strain, while the ketone C=O stretch would appear in the standard region (~1700-1725 cm⁻¹). The C-O stretching of the ether linkage in the oxetane ring would also be visible. umanitoba.ca

High-resolution IR spectroscopy, particularly in the far-infrared region, can be used to study the large-amplitude ring-puckering motion characteristic of the oxetane ring. researchgate.net This low-frequency vibration is sensitive to the substitution pattern and conformation of the molecule. Additionally, time-resolved IR spectroscopy can be used to monitor reaction pathways, for instance, by observing the disappearance of reactant carbonyl bands and the appearance of new bands corresponding to intermediates or products during a reaction. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Lactone Carbonyl | C=O Stretch | 1780 - 1820 |

| Ketone Carbonyl | C=O Stretch | 1700 - 1725 |

| Oxetane Ether | C-O-C Stretch | 950 - 1050 |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

UV-Vis Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. ubbcluj.ro For this compound, the chromophores responsible for UV absorption are the two carbonyl groups. These groups can undergo n → π* and π → π* electronic transitions. uzh.chlibretexts.org

The n → π* transitions, which involve the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital, are typically weak and occur at longer wavelengths (around 270-300 nm). shu.ac.uk The π → π* transitions are much stronger and occur at shorter wavelengths, often below 200 nm for isolated carbonyls. libretexts.org This technique is fundamental for photochemical studies, as the wavelength of irradiation must be chosen to correspond to an absorption band of the molecule to initiate a photoreaction. acs.orgnih.gov The absorption spectrum can also be used to monitor reaction progress by following the change in absorbance at a specific wavelength.

Computational Chemistry and Theoretical Modeling in Oxetane Systems

Computational chemistry serves as a powerful complement to experimental studies, providing detailed insights into molecular properties and reaction mechanisms that can be difficult or impossible to observe directly.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model oxetane systems. rsc.orgresearchgate.net For this compound, these calculations can be used to determine its most stable three-dimensional structure (conformation), predict its spectroscopic properties (NMR, IR), and map out the potential energy surfaces of its reactions. rsc.org

A key application is the calculation of reaction energetics. By computing the energies of reactants, products, and, crucially, transition states, chemists can determine the activation energy for a given reaction pathway. acs.orgrsc.org This allows for the comparison of different possible mechanisms to identify the most likely one. For example, in a proposed ring-opening reaction of this compound, calculations could determine whether the reaction proceeds through a concerted or stepwise mechanism and predict the activation barriers for each step. rsc.org These theoretical findings provide a detailed mechanistic picture that can guide and rationalize experimental observations. acs.org

Table 4: Illustrative Calculated Energies for a Hypothetical Reaction of an Oxetane Derivative Based on typical DFT calculation results (e.g., B3LYP/6-31G(d,p) level of theory). Energies are relative.

| Species | Calculated Relative Energy (kJ/mol) | Description |

| Reactant | 0 | Ground state of the starting material |

| Transition State 1 (TS1) | +105 | Energy barrier for the initial ring-opening step |

| Intermediate | -20 | A stable intermediate formed after the first step |

| Transition State 2 (TS2) | +40 | Energy barrier for the second step leading to the product |

| Product | -80 | Final product of the reaction |

Theoretical Frameworks and Research Perspectives in Oxetane Chemistry

Strain Energy and Reactivity Correlations in Four-Membered Rings

The chemistry of four-membered rings is dominated by the concept of ring strain, a form of instability resulting from non-ideal bond angles and steric interactions. In oxetanes, this strain energy is a defining characteristic that dictates their reactivity. The intrinsic ring strain of the parent oxetane (B1205548) is approximately 106 kJ/mol (25.5 kcal/mol), a value significantly higher than that of its five-membered analog, tetrahydrofuran (B95107) (23 kJ/mol), and comparable to the highly reactive three-membered oxiranes (epoxides). beilstein-journals.orgmdpi.comnih.govnih.gov

This substantial strain arises because the endocyclic bond angles are compressed far from the ideal tetrahedral angle of 109.5°. X-ray crystallography reveals a C–O–C bond angle of about 90.2° and a C–C–C angle of about 84.8° in the parent oxetane. acs.org This angular distortion leads to poor orbital overlap in the sigma bonds, weakening them and making the ring susceptible to cleavage.

The reactivity of oxetanes is directly correlated with this stored energy. The inherent strain provides a thermodynamic driving force for ring-opening reactions, which relieve the strain. acs.org These reactions are typically initiated by electrophilic activation of the oxygen atom with Lewis or Brønsted acids, followed by nucleophilic attack at one of the ring carbons. illinois.edu While oxetanes are generally more stable and less reactive than epoxides, their propensity for ring-opening is a central feature exploited in organic synthesis. acs.org

The introduction of substituents can further modulate this reactivity. For instance, in oxetan-2-ones (β-lactones), such as the titular compound 4-(3-Oxobutyl)oxetan-2-one, the presence of an exocyclic carbonyl group introduces additional strain and provides another reactive site. clockss.org β-Lactones are a highly reactive class of compounds, with reactivity modes that include nucleophilic attack at either the acyl carbon (C2) or the alkyl carbon (C4), often leading to different structural outcomes. clockss.orgnih.gov This heightened reactivity makes them valuable, albeit sometimes unstable, synthetic intermediates. organicreactions.orgnih.gov

| Compound | Ring Size | Strain Energy (kJ/mol) |

|---|---|---|

| Oxirane | 3 | ~114 |

| Oxetane | 4 | ~106 |

| Tetrahydrofuran | 5 | ~23 |

Oxetanes as Structural Mimetics and Nonclassical Isosteres in Molecular Design

A significant driver for the increased interest in oxetane chemistry has been its application in medicinal chemistry as a bioisostere—a chemical group that can replace another with similar physical or chemical properties, leading to a comparable biological effect. Oxetanes have emerged as valuable nonclassical isosteres for two ubiquitous functional groups in drug molecules: the gem-dimethyl group and the carbonyl group. beilstein-journals.orgnih.govkara5.liveacs.org

The oxetane ring occupies a similar molecular volume to a gem-dimethyl group but introduces polarity, in stark contrast to the lipophilic nature of the alkyl group. nih.gov This substitution can be a powerful strategy in lead optimization. Replacing a gem-dimethyl group, often used to block metabolic oxidation at a vulnerable site, with an oxetane can preserve the steric bulk while simultaneously improving key physicochemical properties like aqueous solubility and reducing lipophilicity. nih.govresearchgate.netnih.gov

Furthermore, the oxetane moiety is an effective mimic for the carbonyl group. beilstein-journals.orgacs.org The spatial arrangement of the oxygen lone pairs in an oxetane is comparable to that of a ketone or ester, allowing it to act as a potent hydrogen bond acceptor. mdpi.comacs.orgresearchgate.net This mimicry is advantageous because oxetanes are metabolically more robust than many carbonyl-containing compounds, which can be susceptible to enzymatic reduction or hydrolysis. acs.orgnih.gov By replacing a carbonyl with an oxetane, chemists can enhance metabolic stability while retaining crucial hydrogen bonding interactions with biological targets. nih.govnih.gov Spirocyclic oxetanes have also been shown to be effective replacements for the commonly used morpholine (B109124) fragment. researchgate.netnih.gov

Influence of Oxetane Moiety on Molecular Properties (e.g., Polarity, Hydrogen Bonding Capabilities)

The incorporation of an oxetane into a larger molecule can profoundly alter its physicochemical profile in predictable and beneficial ways. researchgate.netnih.govresearchgate.net These changes stem from the unique electronic and structural features of the strained ring.

Polarity and Solubility: The oxetane is a small, polar motif. nih.govnih.gov Its introduction systematically increases the polarity of a molecule, which often leads to a significant enhancement in aqueous solubility. nih.govresearchgate.netnih.gov This is a critical parameter in drug design, as poor solubility can hinder absorption and bioavailability. Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by orders of magnitude. researchgate.netnih.gov

Hydrogen Bonding: The strained C–O–C bond angle in oxetanes exposes the oxygen's lone pair electrons, making the oxetane a particularly strong hydrogen bond acceptor. mdpi.comnih.govacs.org Its hydrogen-bond-accepting ability is superior to that of other cyclic ethers and is competitive with most carbonyl functional groups, such as ketones, aldehydes, and esters. mdpi.comacs.org This allows oxetanes to maintain or even enhance key binding interactions with protein targets when used as carbonyl isosteres. nih.gov

Metabolic Stability: Oxetanes are generally stable to metabolic degradation. researchgate.netnih.gov This makes them attractive replacements for metabolically labile groups, such as benzylic hydrogens or certain carbonyl derivatives. nih.gov

Conformational Effects: The rigid, puckered structure of the oxetane ring can act as a conformational lock, restricting the rotational freedom of adjacent substituents. acs.org This can pre-organize a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. nih.gov

| Property | Effect of Oxetane Incorporation | Rationale |

|---|---|---|

| Aqueous Solubility | Increase | Increased polarity and H-bonding capacity. nih.govresearchgate.net |

| Lipophilicity (logP/logD) | Decrease | Introduction of a polar ether oxygen. nih.gov |

| Metabolic Stability | Increase | Replacement of metabolically weak spots. nih.gov |

| Hydrogen Bond Acceptance | Strong | Exposed oxygen lone pairs due to ring strain. mdpi.comacs.org |

Development of Oxetane-Containing Building Blocks for Complex Molecular Architectures

The growing appreciation for the oxetane motif has spurred the development of robust synthetic methods to access functionalized oxetane building blocks. acs.org These pre-functionalized synthons provide reliable entry points for incorporating the oxetane ring into complex molecules, including natural products and drug candidates. researchgate.netnih.gov

A cornerstone of this effort is the versatile precursor, 3-oxetanone (B52913). researchgate.netnbinno.comwikipedia.org This commercially available cyclic ketone serves as a platform for a vast array of chemical transformations. chemrxiv.orgsigmaaldrich.com Standard ketone chemistry, such as Grignard reactions, reductive aminations, and Horner-Wadsworth-Emmons olefination, can be applied to 3-oxetanone to generate a diverse library of 3-substituted and 3,3-disubstituted oxetanes. nih.govchemrxiv.org These reactions have been optimized to be tolerant of the potentially sensitive oxetane ring and can often be performed on a large scale. chemrxiv.orgrsc.org

Other key strategies for synthesizing oxetane building blocks include:

Intramolecular Williamson Ether Synthesis: Cyclization of a 1,3-halohydrin or a related substrate is a classic and effective method for forming the oxetane ring. acs.org

Paternò–Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene can directly form the oxetane skeleton. magtech.com.cn

Epoxide Ring Expansion: The reaction of epoxides with sulfur ylides can expand the three-membered ring to a four-membered oxetane. illinois.edumagtech.com.cn

The availability of these building blocks from commercial suppliers and through established synthetic routes has greatly facilitated the integration of oxetanes into drug discovery programs. acs.orgenamine.net

Exploration of Diverse Chemical Space Utilizing Oxetane Scaffolds

In modern drug discovery, there is a strong emphasis on exploring new regions of "chemical space"—the vast multidimensional space populated by all possible small organic molecules. A key trend is to move away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds. nih.gov Oxetanes are ideal motifs for this purpose. rsc.org

By incorporating a small, rigid, and polar oxetane ring, chemists can generate novel molecular shapes and property profiles that are not easily accessible with traditional functional groups. mdpi.comrsc.org This allows for the exploration of previously uncharted areas of chemical space, increasing the probability of discovering molecules with novel biological activities. nih.govnih.gov

The use of oxetane scaffolds enables the creation of libraries of compounds with diverse substitution patterns and stereochemistry. For example, functionalization of the 3-position of the oxetane ring with different substituents allows chemists to project vectors into space in a well-defined manner, which is crucial for probing the binding pockets of proteins. mdpi.com The synthesis of spirocyclic oxetanes further expands the structural diversity, creating rigid frameworks with unique three-dimensional arrangements. nih.gov

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a strategy that aims to generate collections of structurally diverse small molecules from a common starting material through a series of branching reaction pathways. The goal is to populate chemical space broadly to facilitate the discovery of new biological probes and drug leads.

Oxetane-containing building blocks, particularly 3-oxetanone, are well-suited for DOS campaigns. chemrxiv.org The reactivity of the ketone allows for a multitude of transformations, serving as a branch point to generate a wide array of derivatives. sigmaaldrich.com For instance, a single batch of 3-oxetanone can be used to synthesize libraries of oxetane-containing amino acids, alcohols, alkenes, and nitriles. chemrxiv.org Each of these products can then be further elaborated, rapidly generating significant molecular diversity from a simple, common core. This approach accelerates the discovery process by providing a rich collection of novel compounds for biological screening.

Future Directions in Oxetane Synthetic Methodologies and Mechanistic Studies

Despite significant progress, the field of oxetane chemistry continues to evolve, with several challenges and opportunities shaping its future direction.

One major challenge is the development of new synthetic methods to access more diverse substitution patterns. acs.orgnih.gov While 3-substituted oxetanes are readily accessible, other patterns, such as 2-substituted or 3,3-disubstituted oxetanes, can be more difficult to prepare. acs.orgnih.gov Future work will likely focus on creating more general and efficient catalytic methods, including enantioselective syntheses, to provide access to a wider range of structurally complex oxetanes. illinois.edu

Another area of focus is the development of late-stage functionalization techniques. The ability to install an oxetane ring at a late stage in a complex synthesis is highly desirable, as it avoids carrying the potentially sensitive ring through many steps. acs.org However, the inherent stability of oxetanes can also be a challenge, and a deeper mechanistic understanding of their reactivity and potential decomposition pathways under various reaction conditions is needed. nih.govchemrxiv.org While the oxetane core is more robust than often assumed, its stability limits, especially under acidic conditions or at high temperatures, need to be better defined to prevent unexpected ring-opening and isomerization reactions. nih.govchemrxiv.org

Ultimately, the continued collaboration between synthetic chemists, medicinal chemists, and computational scientists will be crucial for unlocking the full potential of the oxetane motif, leading to the discovery of new therapeutics and a deeper understanding of fundamental chemical reactivity. illinois.eduacs.org

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range |

|---|---|

| Catalyst (Co₂(CO)₈) | 5–10 mol% |

| Temperature | 60–80°C |

| CO Pressure | 1–3 atm |

| Reaction Time | 12–24 hours |

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, MS) when characterizing this compound?

Answer:

Discrepancies in NMR or mass spectrometry (MS) data often arise from stereochemical ambiguity or impurities. Strategies include:

- 2D NMR (COSY, HSQC, HMBC) : To confirm connectivity and assign peaks unambiguously .

- High-Resolution MS (HRMS) : Validate molecular formula (C₇H₁₀O₃) with <2 ppm error.

- Cross-Referencing Databases : Use Reaxys or SciFinder to compare with reported data for analogous oxetane derivatives .

For example, the oxetan-2-one ring protons typically resonate at δ 4.2–4.6 ppm (¹H NMR), while the 3-oxobutyl group shows signals at δ 2.1–2.5 ppm (CH₂) and δ 2.7 ppm (C=O) .

Basic: What analytical techniques are recommended for quantifying this compound in complex mixtures?

Answer:

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is effective. Suggested conditions:

- Column : C18 (5 μm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Flow Rate : 1.0 mL/min.

For MS compatibility, replace trifluoroacetic acid with 0.1% formic acid. Validate methods using spiked samples and calibration curves (R² > 0.99) .

Advanced: What strategies are effective in determining the absolute configuration of this compound, particularly in relation to its hydrolysis products?

Answer:

The absolute configuration can be inferred via comparative analysis of hydrolysis products. For example:

Hydrolyze the oxetan-2-one ring under acidic conditions (HCl, H₂O, reflux) to yield a malic acid derivative.

Use chiral HPLC or polarimetry to compare the product’s optical rotation with known standards (e.g., S-(–)-malic acid) .

Computational methods (e.g., density functional theory (DFT)) can predict vibrational circular dichroism (VCD) spectra to confirm stereochemistry .

Basic: What are the known stability concerns for this compound under various storage conditions, and how can degradation be minimized?

Answer:

The compound is sensitive to moisture and heat. Stability protocols include:

- Storage : –20°C in airtight containers under inert gas (N₂/Ar).

- Degradation Pathways : Hydrolysis of the oxetan-2-one ring or oxidation of the 3-oxobutyl group.

- Preventative Measures : Add stabilizers (e.g., BHT at 0.01%) and avoid prolonged exposure to light .

Advanced: How can computational chemistry methods (e.g., DFT) predict the reactivity of this compound in novel reaction environments?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic Reactivity : The oxetan-2-one ring’s susceptibility to nucleophilic attack.

- Transition States : For ring-opening reactions, predicting regioselectivity (e.g., β-lactam formation).

- Solvent Effects : Simulate polarity and hydrogen-bonding interactions using continuum solvation models .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis/purification steps.

- First Aid : In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air .

Advanced: What mechanistic insights explain the regioselectivity observed in the ring-opening reactions of this compound?

Answer:

Regioselectivity is governed by:

- Steric Effects : Bulky substituents (e.g., 3-oxobutyl) direct nucleophilic attack to the less hindered carbon.

- Electronic Effects : Electron-withdrawing groups (e.g., ketone) stabilize transition states at adjacent positions.

For example, nucleophilic attack at the β-carbon of the oxetan-2-one ring is favored due to resonance stabilization from the 3-oxobutyl group .

Basic: How does the presence of the 3-oxobutyl group influence the physicochemical properties of oxetan-2-one derivatives?

Answer:

The 3-oxobutyl group:

- Increases Lipophilicity : LogP increases by ~1.5 compared to unsubstituted oxetan-2-one.

- Enhances Reactivity : The ketone moiety participates in condensation reactions (e.g., with hydrazines).

- Modifies Thermal Stability : TGA data show decomposition onset at 180–200°C .

Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Answer:

Key challenges include:

- Catalyst Deactivation : Aggregation of cobalt carbonyl at high concentrations. Mitigate by using ligand-stabilized catalysts.

- Heat Dissipation : Exothermic ring-opening reactions require precise temperature control (<5°C fluctuations).

- Purification : Chiral chromatography or crystallization with resolving agents (e.g., tartaric acid) ensures enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.